[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
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Overview
Description
[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C12H18N2 It is characterized by a pyrrolidine ring attached to a 4-methylphenyl group and a methanamine group
Mechanism of Action
Target of Action
A similar compound, 4-{[(2r)-2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}benzene-1,3-diol, targets the heat shock protein hsp 90-alpha .
Mode of Action
Pyrrolidine compounds are known for their versatility in drug discovery and their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s worth noting that pyrrolidine compounds can influence a variety of biological profiles due to their structural diversity .
Result of Action
The structural diversity of pyrrolidine compounds allows them to have a wide range of biological effects .
Action Environment
The stereochemistry of pyrrolidine compounds can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in ethanol, room temperature
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide, reflux
Major Products Formed
Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid
Reduction: 4-Methylphenylmethanol, 4-Methylphenylethylamine
Substitution: Various N-alkylated derivatives
Scientific Research Applications
[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanol
- [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]ethanamine
- [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]propanoic acid
Uniqueness
[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is unique due to its specific structural features, such as the presence of a methanamine group attached to the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2R)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPBACTPMYTTQ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCC[C@@H]2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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